molecular formula C36H58CaO2 B13759057 Calcium dodecylphenolate CAS No. 52274-73-4

Calcium dodecylphenolate

Cat. No.: B13759057
CAS No.: 52274-73-4
M. Wt: 562.9 g/mol
InChI Key: AOEDKRBKBXVTAU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium dodecylphenolate, also known as calcium 2-dodecylphenolate, is a chemical compound with the molecular formula C36H58CaO2 and a molecular weight of 562.92 g/mol . It is a calcium salt of dodecylphenol and is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium dodecylphenolate can be synthesized through the reaction of dodecylphenol with calcium hydroxide or calcium oxide. The reaction typically involves heating dodecylphenol with calcium hydroxide or calcium oxide in a suitable solvent under controlled conditions. The reaction can be represented as follows:

2C12H25C6H4OH+Ca(OH)2(C12H25C6H4O)2Ca+2H2O2 \text{C12H25C6H4OH} + \text{Ca(OH)2} \rightarrow \text{(C12H25C6H4O)2Ca} + 2 \text{H2O} 2C12H25C6H4OH+Ca(OH)2→(C12H25C6H4O)2Ca+2H2O

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where dodecylphenol and calcium hydroxide are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified and isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Calcium dodecylphenolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form the corresponding hydroquinones.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst, while nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of dodecylphenol

Scientific Research Applications

Calcium dodecylphenolate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of calcium dodecylphenolate involves its ability to interact with various molecular targets and pathways. It can bind to calcium-binding proteins and enzymes, altering their activity and function. In biological systems, it can modulate calcium signaling pathways, affecting cellular processes such as muscle contraction, neurotransmission, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Calcium phenolate
  • Calcium nonylphenolate
  • Calcium octylphenolate

Uniqueness

Calcium dodecylphenolate is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solubility in non-polar solvents. This makes it particularly useful in applications where hydrophobic interactions are important, such as in lubricants and coatings .

Properties

CAS No.

52274-73-4

Molecular Formula

C36H58CaO2

Molecular Weight

562.9 g/mol

IUPAC Name

calcium;2-dodecylphenolate

InChI

InChI=1S/2C18H30O.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19;/h2*12-13,15-16,19H,2-11,14H2,1H3;/q;;+2/p-2

InChI Key

AOEDKRBKBXVTAU-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCCCCC1=CC=CC=C1[O-].[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.